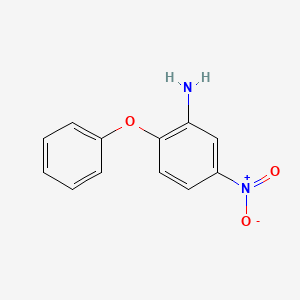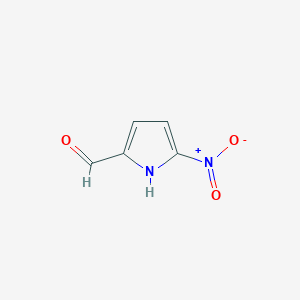
Neotropine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neotropine hydrochloride is a chemical compound with the molecular formula C17H26ClNO2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiophene ring and a cyclopentene moiety, making it a subject of interest for various chemical reactions and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neotropine hydrochloride typically involves the esterification of thiopheneacetic acid with 2-cyclopenten-1-yl and 2-(diethylamino)ethyl groups. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Esterification: Thiopheneacetic acid is reacted with 2-cyclopenten-1-yl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Amidation: The resulting ester is then reacted with diethylamine to form the amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of neotropine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Neotropine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Neotropine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects, including its role as an anticholinergic agent.
Mechanism of Action
Neotropine hydrochloride can be compared with other anticholinergic compounds such as atropine and scopolamine. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopentene moiety. These structural differences contribute to its distinct pharmacological profile and potential therapeutic applications .
Comparison with Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
Neotropine hydrochloride stands out due to its unique chemical structure and diverse applications, making it a valuable compound in various fields of scientific research.
Properties
CAS No. |
6018-73-1 |
|---|---|
Molecular Formula |
C17H26ClNO2S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15;/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3;1H |
InChI Key |
AHQNGNZKLOGVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


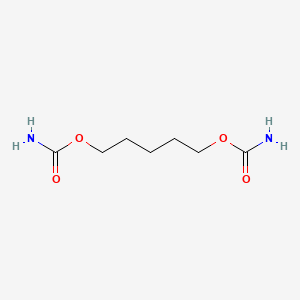
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
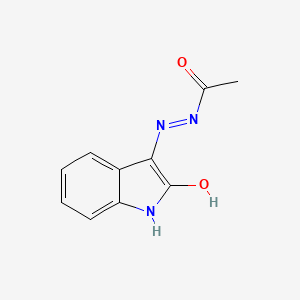
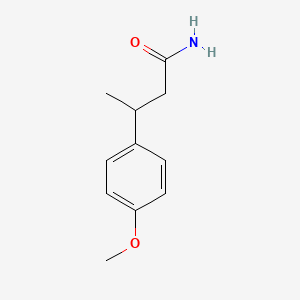

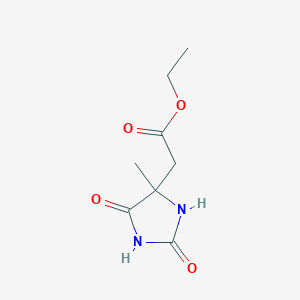

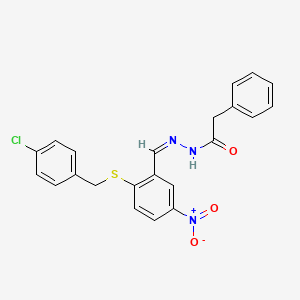
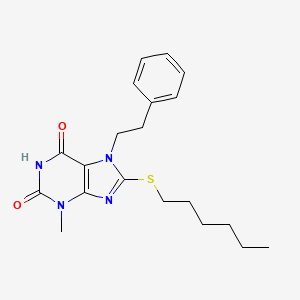
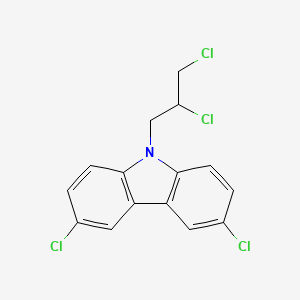
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
